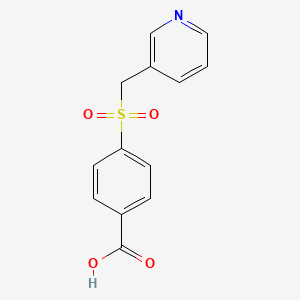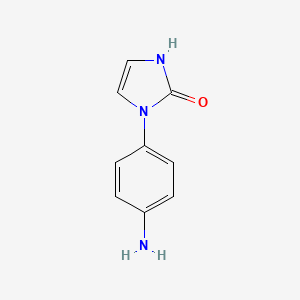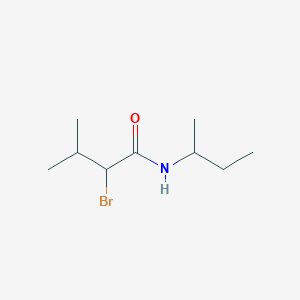
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine
Overview
Description
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine is a chemical compound with the molecular formula C9H9F4N and a molecular weight of 207.17 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9F4N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 207.17 .Scientific Research Applications
Fluorine-Containing Compounds in Organic Chemistry
- Reactions with Amines or Alcohols : The reaction of fluorine-containing compounds with secondary amines leads to either addition products or N,N-dialkylamide of α-substituted fluoroacetic acid, depending on the solvent and processing of the crude product. With primary amines, fluorine-containing imines or N-alkylamides are obtained as a mixture of diastereomers (Furin et al., 2000).
Fluorine in Heterocyclic Chemistry
- Unsymmetrically Substituted Triazacyclohexanes : N,N'-Ar2-N"-R-1,3,5-triazacyclohexanes with ortho- or para-fluorophenyl groups can be synthesized from a one-step condensation reaction with excess amine, demonstrating the versatility of fluorine-containing compounds in heterocyclic chemistry (Latreche et al., 2010).
Fluorine in Synthetic Organic Chemistry
- Synthesis of Heterocyclic Compounds : Perfluoroalkenes react with N,S-Dinucleophiles to form fused heterocyclic systems. For example, perfluoro(2-methyl-2-pentene) and perfluoro(5-aza-4-nonene) react with various nucleophiles, highlighting the role of fluorine in the synthesis of complex organic compounds (Furin & Zhuzhgov, 2005).
Applications in Polymer Science
- Soluble Fluoro-Polyimides : Fluorine-containing aromatic diamines have been used to synthesize soluble fluoro-polyimides with excellent thermal stability, low moisture absorption, and high hygrothermal stability, illustrating the importance of fluorinated compounds in advanced polymer materials (Xie et al., 2001).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s possible that it may act as a receptor antagonist, inhibiting the action of certain neurotransmitters .
Action Environment
It’s known that the compound is stable at room temperature .
properties
IUPAC Name |
3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHCCNONCRFSGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(F)(F)F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine](/img/structure/B3198943.png)
![2-({[(4-Nitrophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B3198953.png)



![2-bromo-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B3198993.png)
![2-{[Methyl(phenyl)amino]methyl}aniline](/img/structure/B3198994.png)

![2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B3199012.png)




